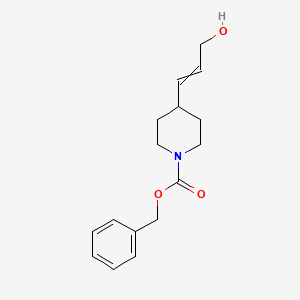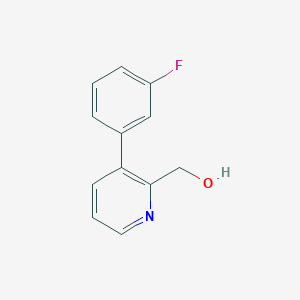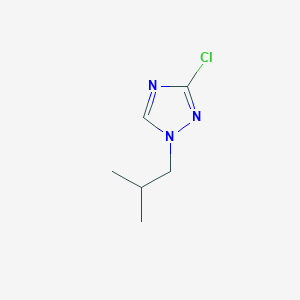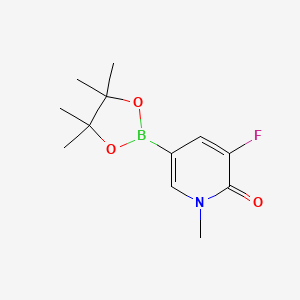
8-Bromoisoquinoline-1,3(2H,4H)-dione
Vue d'ensemble
Description
8-Bromoisoquinoline-1,3(2H,4H)-dione, also known as 8-Bromoisoquinoline-2,4-dione, is a heterocyclic compound with a molecular formula of C9H5BrNO2. It is a highly reactive compound that has been used in a variety of scientific research applications. 8-Bromoisoquinoline-1,3(2H,4H)-dione is a versatile molecule that has been used in various fields such as organic synthesis, drug discovery, and material science.
Applications De Recherche Scientifique
Antiviral Research
8-Bromoisoquinoline-1,3(2H,4H)-dione derivatives have been explored for their antiviral properties. Specifically, they have shown potential as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds have demonstrated the ability to form complexes with magnesium, influencing their antiviral activities against HIV-1 in cell-based assays. Such findings indicate a promising avenue for the development of novel antiviral agents, particularly for combating HIV-1 (Billamboz et al., 2011).
Synthesis and Chemical Properties
Recent developments in synthetic chemistry have expanded the methods to produce isoquinoline-1,3(2H,4H)-dione compounds. Innovative synthetic strategies employing radical cascade reactions have been highlighted, offering greener and more efficient pathways for producing these compounds. Such advancements underscore the versatility and potential of 8-Bromoisoquinoline-1,3(2H,4H)-dione derivatives in synthetic organic chemistry (Niu & Xia, 2022).
Antitumor Activity
The antitumor properties of isoquinoline-1,3(2H,4H)-dione derivatives have been explored, with some compounds demonstrating significant cytotoxic activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new cancer therapies, highlighting the importance of structural modifications to enhance their antitumor efficacy (Kang et al., 2014).
Hepatitis B Virus Research
8-Bromoisoquinoline-1,3(2H,4H)-dione derivatives have also been investigated for their potential to inhibit the replication of the Hepatitis B virus (HBV). These studies have identified compounds that block HBV replication by inhibiting the viral ribonuclease H (RNaseH) activity, offering a novel approach to HBV treatment strategies (Cai et al., 2014).
Propriétés
IUPAC Name |
8-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYHAZPQMKKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinoline-1,3(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)

